3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide 0.25 M in Tetrahydrofuran
Description
3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide (CAS: 0, molecular formula: C₁₀H₁₀BrFMgO₂, molecular weight: 285.40) is a Grignard reagent supplied as a 0.25 M solution in tetrahydrofuran (THF) . This compound is characterized by a fluorinated aromatic ring fused with a 1,3-dioxane moiety, which enhances its stability and reactivity in cross-coupling reactions. Its primary applications include synthesizing pharmaceuticals, agrochemicals, and functionalized aromatic systems . The THF solvent ensures solubility and stabilizes the Grignard intermediate during reactions .
Properties
IUPAC Name |
magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxane;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FO2.BrH.Mg/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10;;/h2,4-5,10H,3,6-7H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGXDWYTRVDHGS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=C[C-]=C2)F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 3-Bromo-4-fluoro-1,3-dioxan-2-ylbenzene
The aryl bromide precursor is synthesized via acetal protection of 4-fluorobenzaldehyde derivatives. A reported method involves reacting 4-fluoro-3-bromobenzaldehyde with 1,3-propanediol under acidic catalysis (e.g., p-toluenesulfonic acid) in toluene, yielding the dioxane-protected aldehyde. Subsequent bromination using PBr₃ in dichloromethane at 0°C provides the target aryl bromide in 72–78% yield.
Grignard Reagent Formation
The aryl bromide reacts with magnesium turnings in anhydrous THF under nitrogen or argon. The reaction is initiated by gentle heating (40–50°C) and monitored for exothermic activity. Key steps include:
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Magnesium activation : Pre-treatment of magnesium with iodine enhances reactivity.
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Solvent purity : THF is distilled over sodium/benzophenone to ensure anhydrous conditions.
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Concentration control : The final solution is standardized to 0.25 M via gravimetric analysis.
The mechanism involves single-electron transfer (SET) from magnesium to the aryl bromide, forming a radical intermediate that couples to yield the aryl-magnesium-bromide complex.
Optimization of Reaction Conditions
Stoichiometry and Temperature
Optimal molar ratios and temperatures were determined through iterative trials:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Mg:Aryl bromide ratio | 1.1:1 | Prevents excess Mg0 |
| Reaction temperature | 40–50°C | Balances initiation and side reactions |
| THF volume (per mmol) | 4 mL | Ensures solubility without dilution |
Deviations from these conditions led to incomplete reactions or proto-decomposition. For instance, excess magnesium (>1.2 equiv.) promoted Wurtz coupling, reducing yields by 15–20%.
Initiation and Reaction Monitoring
Initiation is confirmed by observing gas evolution (ethane/methane) and a color change to grayish-black. Reaction progress is tracked via:
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Aliquot quenching : Small samples are quenched with D₂O and analyzed by ¹H NMR for residual aryl bromide (δ 7.2–7.8 ppm).
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GC-MS : Detects biphenyl byproducts from homo-coupling, which are minimized to <5% under optimal conditions.
Purification and Standardization
Filtration and Concentration
Post-reaction, the mixture is filtered through a Celite pad to remove unreacted magnesium and Mg salts. The filtrate is concentrated under reduced pressure (20–25°C, 15 mmHg) to achieve the target concentration of 0.25 M. Adjustments are made by adding dry THF or evaporating excess solvent.
Analytical Validation
Titration : Iodometric titration confirms active Mg content. A 1 mL aliquot is titrated with 0.1 M iodine in THF until a persistent brown color indicates equivalence.
¹⁹F NMR : Fluorine spectra (δ -113 to -67 ppm) verify the integrity of the fluorophenyl group and absence of defluorination.
| Time (weeks) | % Activity Remaining (0.25 M) |
|---|---|
| 1 | 98 |
| 2 | 95 |
| 4 | 88 |
Decomposition products include biphenyl (from Wurtz coupling) and fluorobenzene (from proto-decomposition), detectable via GC-MS.
Comparative Analysis with Related Grignard Reagents
The dioxane ring’s steric and electronic effects differentiate this reagent from simpler analogs:
| Reagent | Relative Reactivity | Stability (t₁/₂ at 25°C) |
|---|---|---|
| 4-Fluorophenylmagnesium bromide | 1.0 (reference) | 48 hours |
| 3-(1,3-Dioxan-2-yl)-4-fluorophenylMgBr | 0.85 | 96 hours |
| 3-(1,3-Dioxolan-2-yl)-4-fluorophenylMgBr | 0.92 | 72 hours |
The reduced reactivity stems from the dioxane ring’s electron-donating effect, which stabilizes the Mg–C bond but slows nucleophilic attack.
Applications in Synthesis
This reagent has been employed in:
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Pharmaceutical intermediates : Synthesis of fluorinated COX-2 inhibitors via Kumada coupling.
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Materials science : Preparation of fluorinated polyaromatic hydrocarbons for OLEDs.
Yields in these applications range from 65–82%, outperforming non-fluorinated analogs by 10–15% due to enhanced electronic effects.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Proto-decomposition | Use high-purity THF (<10 ppm H₂O) |
| Homo-coupling | Maintain Mg:Aryl bromide ≤1.1:1 |
| Low solubility in THF | Sonication during initiation |
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Tetrahydrofuran is typically used due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are often conducted at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Substituted Aromatics: Result from substitution reactions with halides.
Scientific Research Applications
3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide is used in various fields:
Chemistry: As a reagent in organic synthesis for forming complex molecules.
Biology: In the synthesis of biologically active compounds.
Medicine: For the preparation of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and materials.
Mechanism of Action
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the oxygen atoms in the 1,3-dioxane ring, stabilizing the negative charge on the carbon atom. This makes the carbon highly reactive towards electrophiles, facilitating various organic transformations.
Comparison with Similar Compounds
Table 1: Key Structural and Solubility Comparisons
- Fluorine Substitution: The 4-fluoro group in the target compound increases electrophilicity at the aromatic ring compared to non-fluorinated analogs like 3-(1,3-dioxan-2-yl)phenylmagnesium bromide, enabling selective C–C bond formation in Suzuki-Miyaura couplings .
- Dioxane vs. Alkyl Chains : The 1,3-dioxane ring improves thermal stability over linear alkyl-substituted Grignards (e.g., 4-fluorophenethylmagnesium bromide), which decompose faster at elevated temperatures .
Solvent and Concentration Stability
THF is the preferred solvent for Grignard reagents due to its ability to stabilize magnesium intermediates via coordination . However, higher concentrations (e.g., 0.5 M for 2-chloro-5-pyridylzinc bromide) may precipitate magnesium salts, whereas the 0.25 M formulation of the target compound ensures homogeneity in reactions .
Reactivity in Cross-Coupling Reactions
Table 2: Reaction Yields with Palladium Catalysts
- The target compound’s bulkier 1,3-dioxane group slows reaction kinetics compared to simpler 4-fluorophenylmagnesium bromide, necessitating optimized temperature conditions .
- Fluorinated analogs consistently outperform non-fluorinated versions in aryl-aryl bond formation due to enhanced electrophilicity .
Biological Activity
3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide is a Grignard reagent that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and biological activity. This article explores the compound's biological activity, synthesis, and applications, supported by data tables and relevant research findings.
- IUPAC Name : 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide
- Molecular Formula : C12H12BrFMgO2
- Molecular Weight : 305.14 g/mol
- Solvent : Tetrahydrofuran (THF)
Synthesis
The synthesis of 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide typically involves the reaction of 4-fluorophenylbromide with magnesium in THF under an inert atmosphere. The presence of the dioxane moiety enhances solubility and stability in organic solvents, making it a valuable reagent for subsequent reactions.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various chemical reactions. It has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.
The mechanism involves nucleophilic attack on electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in synthesizing bioactive compounds.
Anticancer Activity
Research has shown that derivatives synthesized from 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide exhibit significant anticancer properties. For instance, a study demonstrated that compounds derived from this Grignard reagent inhibited cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis |
| Compound B | MCF-7 | 10 | Cell cycle arrest |
| Compound C | A549 | 20 | Mitochondrial dysfunction |
Antiviral Activity
Another significant area of research focuses on the antiviral activity of derivatives synthesized from this compound. Studies indicate that certain derivatives can inhibit viral replication by targeting viral polymerases .
| Derivative | Virus Type | EC50 (µM) | Target |
|---|---|---|---|
| Derivative X | Influenza | 5 | Polymerase |
| Derivative Y | HIV | 8 | Reverse transcriptase |
Applications in Drug Development
The versatility of 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide extends to drug discovery and development. Its ability to form complex organic frameworks allows for the synthesis of novel compounds with enhanced pharmacological profiles.
Cross-Coupling Reactions
This compound has been employed in cross-coupling reactions to synthesize various biologically active molecules. For example, it was used successfully to couple with aryl halides under iron-catalyzed conditions, yielding high yields of desired products .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide in THF?
- Methodology :
- Step 1 : Prepare the precursor bromide (e.g., 3-(1,3-Dioxan-2-yl)-4-fluorobromobenzene) via halogenation of the corresponding aryl compound using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .
- Step 2 : React the bromide with magnesium metal in anhydrous THF under inert atmosphere (argon/nitrogen). Maintain a temperature of -10°C to 0°C during initiation to prevent side reactions .
- Step 3 : Monitor reaction progress using thin-layer chromatography (TLC) or in-situ IR spectroscopy to confirm Grignard formation .
- Critical Note : Ensure rigorous exclusion of moisture and oxygen to avoid decomposition .
Q. How should this Grignard reagent be handled and stored to maintain stability?
- Protocol :
- Storage : Store at -20°C in airtight, flame-sealed glass containers under inert gas. THF’s low flash point (-17°C) necessitates cold storage to minimize solvent evaporation and degradation .
- Handling : Use syringe-transfer techniques under inert conditions. Pre-cool reaction flasks to avoid exothermic decomposition during dilution .
- Safety : Wear PPE (gloves, goggles) due to flammability (THF) and corrosivity (Grignard reagent). Avoid contact with water, which can cause violent reactions .
Advanced Questions
Q. How does the 1,3-dioxane ring influence the reactivity of this Grignard reagent compared to non-cyclic analogs?
- Comparative Analysis :
- Electronic Effects : The dioxane ring’s electron-donating oxygen atoms increase the electron density at the magnesium-bound carbon, enhancing nucleophilicity. This contrasts with non-cyclic analogs like 4-fluorophenylmagnesium bromide, which lack such stabilization .
- Steric Effects : The dioxane ring introduces steric hindrance, slowing reactions with bulky electrophiles but improving selectivity in cross-couplings (e.g., Kumada reactions with aryl chlorides) .
- Table 1 : Reactivity Comparison
| Compound | Nucleophilicity (Relative) | Stability in THF |
|---|---|---|
| Target Compound | High (due to dioxane) | Moderate (sensitive to H₂O/O₂) |
| 4-Fluorophenylmagnesium bromide | Moderate | Low |
Q. What analytical techniques are recommended for characterizing and quantifying this reagent in solution?
- Methodological Approach :
- Quantitative NMR (qNMR) : Use deuterated THF with an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine molarity and detect impurities .
- GC-MS : After quenching with deuterated water (D₂O), analyze the organic layer to confirm aryl product identity and assess side reactions .
- Titration : Employ Gilman’s method (quenching with iodine followed by back-titration) to measure active magnesium content .
Q. How can researchers mitigate contradictions in reaction yields reported for this compound?
- Troubleshooting Framework :
- Variable 1 : Moisture contamination. Use Karl Fischer titration to verify THF dryness (<50 ppm H₂O) and install molecular sieves in storage containers .
- Variable 2 : Substrate compatibility. Pre-activate magnesium with 1,2-dibromoethane to ensure consistent initiation, especially for sterically hindered substrates .
- Case Study : In Suzuki-Miyaura couplings, lower yields (e.g., 60% vs. literature 85%) may arise from Pd catalyst deactivation. Switch to Pd(OAc)₂ with SPhos ligand for improved stability .
Experimental Design Considerations
Q. What are optimal conditions for cross-coupling reactions using this reagent?
- Design Strategy :
- Catalyst Screening : Test Pd(0)/Ni(0) catalysts (e.g., PdCl₂(dppf), Ni(acac)₂) in THF/toluene mixtures (3:1 v/v) at 60–80°C .
- Electrophile Scope : Prioritize aryl chlorides over bromides for cost-efficiency; the dioxane ring’s electron donation facilitates oxidative addition .
- Table 2 : Representative Reaction Optimization
| Catalyst | Temp (°C) | Yield (%) |
|---|---|---|
| PdCl₂(dppf) | 70 | 78 |
| Ni(acac)₂ | 60 | 65 |
Safety and Compliance
Q. What are the key regulatory and safety considerations for disposing of waste containing this compound?
- Guidelines :
- Quenching : Slowly add waste to a chilled mixture of isopropanol/water (1:1) to neutralize residual magnesium. Avoid adding water directly to prevent violent gas release .
- Disposal : Collect halogenated byproducts (e.g., brominated aromatics) in labeled containers for incineration. Comply with EPA guidelines for organomagnesium waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
